molecular formula C4H3N3O B2930854 4-Methyl-1,2,5-oxadiazole-3-carbonitrile CAS No. 10349-10-7

4-Methyl-1,2,5-oxadiazole-3-carbonitrile

Cat. No.: B2930854
CAS No.: 10349-10-7
M. Wt: 109.088
InChI Key: BHBTZHIYPVUJPF-UHFFFAOYSA-N
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Description

4-Methyl-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms

Properties

IUPAC Name

4-methyl-1,2,5-oxadiazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c1-3-4(2-5)7-8-6-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBTZHIYPVUJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbonitrile typically involves the reaction of appropriate nitriles with hydroxylamine. For instance, it can be synthesized by reacting this compound with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,5-oxadiazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydroxylamine: Used in substitution reactions to form carboxamidoxime derivatives.

    Reflux Conditions: Often employed to facilitate the reactions.

Major Products:

Biological Activity

4-Methyl-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anti-infective agent and has been studied for its interactions with various biological systems. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds within the oxadiazole class, including this compound, have demonstrated significant antimicrobial properties. These compounds exhibit activity against a range of pathogens, including bacteria, fungi, and viruses. For example, studies have shown that derivatives of oxadiazoles can inhibit the growth of Mycobacterium tuberculosis and various fungal strains .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of this compound and its derivatives on cancer cell lines. Notably, compounds based on the oxadiazole scaffold have been reported to exhibit anticancer activities through various mechanisms. For instance, certain derivatives have shown IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent cytotoxic effects .

Interaction with Biological Molecules

The biological activity of this compound is primarily mediated through its ability to form stable complexes with biomolecules. This interaction can influence various cellular processes, including enzyme activity and cellular signaling pathways. The compound's structure allows it to engage in hydrogen bonding and other intermolecular interactions that modulate these activities.

Anti-infective Mechanism

As an anti-infective agent, this compound has been shown to react with hydroxylamine to form stable derivatives that possess enhanced biological activity. This transformation is crucial for the compound's role in synthesizing other biologically active oxadiazoles.

Case Studies

  • Anticancer Activity : A recent study highlighted the anticancer properties of a derivative containing the oxadiazole ring. The compound exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 1.82 to 5.55 μM) and showed lower toxicity in normal cells .
  • Antimicrobial Efficacy : Another investigation demonstrated that 4-methyl-1,2,5-oxadiazole derivatives displayed potent activity against resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Data Table: Summary of Biological Activities

Activity Type Description IC50/MIC Values
AntimicrobialEffective against Mycobacterium tuberculosis and various fungal strainsMIC: 0.25 µg/mL for Mtb
CytotoxicityExhibits strong cytotoxic effects on cancer cell linesIC50: 1.82 - 5.55 μM
Anti-inflammatoryPotential anti-inflammatory effects observed in preliminary studiesNot specified

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